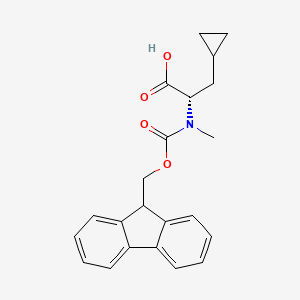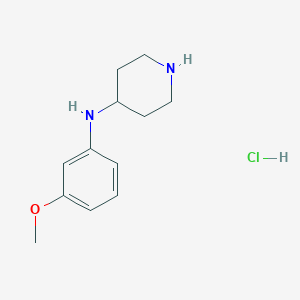
Ac-Orn(Boc)-OH
描述
Ac-Orn(Boc)-OH, also known as N-acetyl-L-ornithine tert-butyl ester, is a derivative of the amino acid ornithine. It is commonly used in peptide synthesis as a protected form of ornithine, where the amino group is protected by a tert-butyl ester group. This protection is crucial in multistep organic synthesis to prevent unwanted reactions at the amino group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ac-Orn(Boc)-OH typically involves the protection of the amino group of ornithine using tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium or in a solvent like tetrahydrofuran (THF) at ambient temperature. The protected ornithine is then acetylated using acetic anhydride in the presence of a base to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize the use of hazardous reagents and solvents, aligning with green chemistry principles .
Types of Reactions:
Deprotection Reactions: this compound undergoes deprotection reactions to remove the Boc group.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid, hydrochloric acid, and deep eutectic solvents like choline chloride/p-toluenesulfonic acid.
Substitution: Various nucleophiles in the presence of catalysts or under solvent-free conditions.
Major Products:
Deprotected Ornithine: Removal of the Boc group yields free ornithine, which can be further used in peptide synthesis.
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives of ornithine can be obtained.
科学研究应用
Ac-Orn(Boc)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Serves as a precursor in the synthesis of pharmaceutical compounds.
Biological Studies: Utilized in the study of enzyme-substrate interactions and metabolic pathways involving ornithine.
Industrial Applications: Employed in the production of biodegradable polymers and other industrial chemicals.
作用机制
The mechanism of action of Ac-Orn(Boc)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the synthesis of complex peptides and proteins .
相似化合物的比较
N-acetyl-L-lysine tert-butyl ester: Similar to Ac-Orn(Boc)-OH but with an additional methylene group in the side chain.
N-acetyl-L-arginine tert-butyl ester: Contains a guanidino group instead of an amino group.
Uniqueness: this compound is unique due to its specific structure, which allows for selective protection and deprotection of the amino group. This selectivity is crucial in multistep organic synthesis, making it a valuable compound in peptide chemistry .
属性
IUPAC Name |
(2S)-2-acetamido-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O5/c1-8(15)14-9(10(16)17)6-5-7-13-11(18)19-12(2,3)4/h9H,5-7H2,1-4H3,(H,13,18)(H,14,15)(H,16,17)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REKZTRVLOJZVPW-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCNC(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCCNC(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




amino}propanoic acid](/img/structure/B8179298.png)







![3-[3-(Tetrahydropyran-2-yloxy)propoxy]propan-1-ol](/img/structure/B8179369.png)



